Lumiracoxib

Descripción general

Descripción

Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, classified as a nonsteroidal anti-inflammatory drug (NSAID). It is structurally distinct from other COX-2 inhibitors, resembling diclofenac more closely. This compound is known for its high selectivity towards COX-2, making it effective in reducing inflammation and pain with fewer gastrointestinal side effects compared to traditional NSAIDs .

Aplicaciones Científicas De Investigación

Lumiracoxib has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying COX-2 inhibition and selective NSAID synthesis.

Biology: Investigated for its effects on inflammatory pathways and cellular responses.

Medicine: Primarily used for the treatment of osteoarthritis and acute pain. .

Industry: Employed in the development of new COX-2 inhibitors and as a reference compound in pharmacological studies

Mecanismo De Acción

Target of Action

Lumiracoxib is a selective inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .

Mode of Action

This compound works by inhibiting the synthesis of prostaglandins via the inhibition of COX-2 . Unlike other COX-2 inhibitors, this compound binds to a different site on the COX-2 receptor . This interaction results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting COX-2, this compound reduces the production of prostaglandins, particularly Prostaglandin E2 (PGE2) and Prostacyclin (PGI2), which are involved in inflammation and pain .

Pharmacokinetics

This compound exhibits good oral bioavailability (74%) and is rapidly absorbed, reaching maximum plasma concentrations 2 hours after dosing . It is highly plasma protein bound and has a short elimination half-life from plasma (mean 4 hours) . This compound is metabolized extensively in the liver via oxidation and hydroxylation, primarily by cytochrome P450 (CYP) 2C9 . The major metabolic pathways involve oxidation of the 5-methyl group of this compound and/or hydroxylation of its dihaloaromatic ring . This compound and its metabolites are excreted via renal and fecal routes in approximately equal amounts .

Result of Action

The molecular effect of this compound’s action is the reduction in the production of prostaglandins, which leads to a decrease in inflammation and pain . On a cellular level, this results in reduced sensitization of nociceptors, leading to a decrease in the perception of pain .

Action Environment

Environmental factors can influence the stability of drugs like this compound. For instance, changes in pH levels can affect the stability of the drug . Additionally, the presence of other drugs can also influence the action of this compound.

Análisis Bioquímico

Biochemical Properties

Lumiracoxib interacts with the COX-2 enzyme, inhibiting its activity . This interaction is crucial in its role as a pain reliever, as the COX-2 enzyme is involved in the production of prostaglandins, which are compounds in the body that cause pain and inflammation . This compound’s interaction with COX-2 is selective, meaning it does not significantly inhibit COX-1, another enzyme that plays a role in protecting the stomach lining .

Cellular Effects

This compound’s primary effect on cells is the reduction of inflammation and pain. By selectively inhibiting COX-2, this compound reduces the production of prostaglandins, thereby decreasing inflammation and pain in cells . This effect is particularly beneficial in conditions like osteoarthritis and rheumatoid arthritis, where inflammation is a major cause of discomfort .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of prostaglandin synthesis via the inhibition of COX-2 . This compound binds to the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed, reaching maximum plasma concentrations 2 hours after dosing . It has a short elimination half-life from plasma (mean 4 hours) and demonstrates dose-proportional plasma pharmacokinetics with no accumulation during multiple dosing . In patients with rheumatoid arthritis, peak this compound synovial fluid concentrations occur 3–4 hours later than in plasma and exceed plasma concentrations from 5 hours after dosing to the end of the 24-hour dosing interval .

Metabolic Pathways

This compound is metabolized extensively prior to excretion, with only a small amount excreted unchanged in urine or feces . The major metabolic pathways identified involve oxidation of the 5-methyl group of this compound and/or hydroxylation of its dihaloaromatic ring . Major metabolites of this compound in plasma are the 5-carboxy, 4′-hydroxy and 4′-hydroxy-5-carboxy derivatives .

Transport and Distribution

This compound is rapidly absorbed and highly plasma protein bound . It has a relatively low volume of distribution, suggesting that its distribution is confined mainly to a central compartment . In patients with rheumatoid arthritis, this compound synovial fluid concentrations exceed plasma concentrations from 5 hours after dosing to the end of the 24-hour dosing interval .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of lumiracoxib involves several steps, starting with the preparation of 2-chloro-6-fluoroaniline, which undergoes a series of reactions including nitration, reduction, and acylation to form the final product. The key steps include:

Nitration: 2-chloro-6-fluoroaniline is nitrated to form 2-chloro-6-fluoro-3-nitroaniline.

Reduction: The nitro group is reduced to an amino group, yielding 2-chloro-6-fluoro-3-aminoaniline.

Acylation: The amino compound is acylated with 2-bromo-5-methylbenzoic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Lumiracoxib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 4’-hydroxy-lumiracoxib, 5-carboxy-lumiracoxib, and 4’-hydroxy-5-carboxy-lumiracoxib.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Halogen substitution reactions can occur, particularly involving the chlorine and fluorine atoms

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone

Major Products: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound, which retain some degree of COX-2 selectivity .

Comparación Con Compuestos Similares

Celecoxib: Another COX-2 selective inhibitor with a different chemical structure but similar therapeutic effects.

Etoricoxib: Known for its long half-life and high COX-2 selectivity.

Diclofenac: Although not a selective COX-2 inhibitor, it shares structural similarities with lumiracoxib

Comparison:

Selectivity: this compound has the highest COX-2 selectivity among the mentioned compounds.

Gastrointestinal Safety: this compound and celecoxib have a lower incidence of gastrointestinal side effects compared to diclofenac.

Pharmacokinetics: this compound has a shorter half-life compared to etoricoxib, which may influence dosing frequency

Propiedades

IUPAC Name |

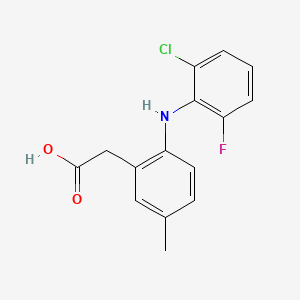

2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2/c1-9-5-6-13(10(7-9)8-14(19)20)18-15-11(16)3-2-4-12(15)17/h2-7,18H,8H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPKQFYUPIUARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049035 | |

| Record name | Lumiracoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lumiracoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.49e-03 g/L | |

| Record name | Lumiracoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of lumiracoxib is due to inhibition of prostaglandin synthesis via inhibition of cyclooygenase-2 (COX-2). Lumiracoxib does not inhibit COX-1 at therapeutic concentrations. | |

| Record name | Lumiracoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

220991-20-8 | |

| Record name | Lumiracoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220991-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumiracoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220991208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumiracoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lumiracoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUMIRACOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V91T9204HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lumiracoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of lumiracoxib?

A1: this compound is a selective cyclooxygenase-2 (COX-2) inhibitor. [, , , ] It exerts its analgesic and anti-inflammatory effects by selectively blocking the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , , ]

Q2: How does the selectivity of this compound for COX-2 compare to other COX-2 inhibitors?

A2: this compound exhibits a higher degree of selectivity for COX-2 compared to earlier COX-2 inhibitors such as celecoxib and rofecoxib. [, , , ] It is considered a second-generation COX-2 inhibitor due to this enhanced selectivity. [, ]

Q3: What are the downstream consequences of COX-2 inhibition by this compound?

A3: By inhibiting COX-2, this compound reduces the production of prostaglandins at the site of inflammation. [, ] This leads to a decrease in pain perception, swelling, and other inflammatory symptoms. [, , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H13ClFNO3, and its molecular weight is 333.73 g/mol. [, ]

Q5: Does the structure of this compound differ from other COX-2 inhibitors?

A5: Yes, this compound is structurally distinct from other COX-2 inhibitors. [, , ] It possesses a carboxylic acid group, making it weakly acidic, which contrasts with other members of this drug class. [, , ]

Q6: How does the presence of a methyl group on the phenylacetic acid ring of this compound influence its activity?

A6: Studies involving this compound derivatives have shown that the methyl group on the phenylacetic acid ring is crucial for its selectivity towards COX-2. [] Removing or modifying this methyl group significantly impacts its COX-2 selectivity and overall potency. []

Q7: How is this compound absorbed and distributed in the body?

A7: this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1-2 hours. [, ] Despite its relatively short plasma elimination half-life of 3-6 hours, it exhibits a longer duration of action due to its distribution and retention in inflamed tissues for up to 24 hours. [, ]

Q8: How is this compound metabolized and excreted?

A8: this compound undergoes extensive metabolism primarily in the liver. [, ] It is primarily metabolized via oxidation of the 5-methyl group and hydroxylation of the dihaloaromatic ring. [] Excretion occurs through both renal and fecal routes, with minimal amounts of unchanged drug detected in urine or feces. [, ]

Q9: Does this compound form reactive metabolites?

A9: Research indicates that this compound can be bioactivated to form reactive metabolites. [, , ] One proposed mechanism involves the formation of a quinone imine intermediate, which can be trapped by glutathione (GSH) and N-acetylcysteine (NAC). [, , ]

Q10: What conditions has this compound been investigated for in clinical trials?

A11: this compound has been studied for its efficacy in treating various pain conditions, including osteoarthritis, rheumatoid arthritis, acute pain (such as postoperative pain and dental pain), and primary dysmenorrhea. [, , , , , , , ]

Q11: How does the efficacy of this compound compare to other analgesics in clinical trials?

A12: Clinical trials have demonstrated that this compound is as effective as traditional NSAIDs like diclofenac, ibuprofen, and naproxen in relieving pain associated with osteoarthritis. [, , , , , , ] It also exhibits comparable efficacy to other COX-2 inhibitors such as celecoxib. [, , , ]

Q12: What are the main safety concerns associated with this compound?

A14: Although generally well-tolerated, this compound has been associated with rare but potentially serious liver toxicity. [, , , , ] This led to its withdrawal from the market in several countries. [, ] Careful consideration of potential benefits and risks is necessary when prescribing this compound.

Q13: Are there specific risk factors that may increase the likelihood of this compound-induced liver injury?

A15: While the exact mechanisms are not fully understood, factors such as age, sex, racial origin, and concomitant aspirin use have been identified as potential risk factors for ulcer complications in patients taking this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.